2-Acetamido-2,6-dideoxygalactose

Descripción general

Descripción

2-Acetamido-2,6-dideoxygalactose is a monosaccharide that belongs to the class of amino sugars. It is a structural component of glycosaminoglycans, which are long chains of complex carbohydrates found in the extracellular matrix of animal tissues. This compound has been identified in human blood and is part of the human exposome .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Acetamido-2,6-dideoxygalactose can be synthesized through various chemical methods, including per-O-acetylation, regioselective oxidation, and reductive amination. The most common method involves the use of galactose as the starting material, followed by selective acetylation at the C-2 position, removal of the C-6 hydroxyl group, and subsequent deacetylation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical processes similar to those used in laboratory settings. These processes are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Análisis De Reacciones Químicas

Glycosylation and Post-Synthetic Modifications

The compound participates in glycosidic bond formation and O-acetylation in bacterial polysaccharides:

Glycosylation in O-Antigens

O-Acetylation

-

Position : C-4 hydroxyl group in Proteus penneri O-polysaccharides .

-

Impact : Modulates antigenicity and resistance to enzymatic degradation .

Structural Characterization via NMR

Key NMR data for reaction products (D₂O, 25°C) :

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Assignment |

|---|---|---|---|

| C-1 (anomeric) | 5.12 (d, J = 3.5 Hz) | 98.7 | α-FucNAc |

| C-2 | 1.95 (s) | 49.6 | NAc group |

| C-6 | 1.25 (d, J = 6.5 Hz) | 16.2 | CH₃ (6-deoxy) |

These shifts confirm stereochemistry and substitution patterns post-reaction.

Phosphorylation in Core Oligosaccharides

In Salmonella and Proteus LPS, FucNAc is phosphorylated at O-6 via ethanolamine phosphate :

text→6)-α-FucNAc-(1-P-Etn→

Stability and Reactivity

-

Acid hydrolysis : Resistant to mild acid (0.1 M HCl, 100°C) but cleaves under strong acid (2 M TFA, 120°C) .

-

Alkaline conditions : Stable in aqueous NH₃ (12%, 60°C), enabling selective de-O-acetylation .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-acetamido-2,6-dideoxygalactose is utilized in synthesizing complex oligosaccharides and glycoconjugates. Its incorporation into these structures is essential for studying carbohydrate chemistry and developing new synthetic methodologies.

| Application | Description |

|---|---|

| Oligosaccharide Synthesis | Used as a building block for creating complex carbohydrate structures. |

| Glycoconjugate Development | Important for producing glycoproteins and glycolipids for research purposes. |

Biology

Biologically, this compound plays a crucial role in cell recognition and communication processes. It is involved in the synthesis of glycosaminoglycans, which are vital for cellular functions such as adhesion, migration, and signaling.

| Biological Role | Function |

|---|---|

| Cell Recognition | Facilitates interactions between cells and their environment. |

| Glycosaminoglycan Component | Integral to the structure of heparin and other important biomolecules. |

Medicine

In medicine, this compound is a component of heparin and other glycosaminoglycan-based drugs. Its applications include:

- Anticoagulant therapies : Heparin's efficacy in preventing blood clots is partly due to the presence of this compound.

- Drug formulation : Enhances the stability and bioavailability of therapeutic agents.

| Medical Application | Details |

|---|---|

| Anticoagulant Drugs | Used in formulations to prevent thrombosis. |

| Drug Delivery Systems | Improves solubility and stability of drugs. |

Industry

The industrial applications of this compound include its use in developing therapeutics and vaccines. Its unique properties make it suitable for various biotechnological applications.

| Industrial Use | Description |

|---|---|

| Therapeutics Development | Essential in creating targeted therapies for diseases. |

| Vaccine Formulation | Used as an adjuvant to enhance immune responses. |

Case Studies

- Synthesis of Glycoconjugates : A study demonstrated the successful incorporation of this compound into glycoconjugates to enhance their biological activity against cancer cells . The resulting compounds showed improved binding affinity to cell surface receptors.

- Role in Heparin Structure : Research highlighted how variations in the structure of heparin influenced its anticoagulant properties . The presence of this compound was critical for maintaining the biological activity of heparin derivatives.

- Bioconjugation Techniques : A recent investigation explored using this compound as a linker in bioconjugation processes . The study found that it significantly improved the stability and efficacy of therapeutic proteins when conjugated.

Mecanismo De Acción

The mechanism of action of 2-Acetamido-2,6-dideoxygalactose involves its incorporation into glycosaminoglycans, which are essential for various biological processes. These glycosaminoglycans interact with proteins and other molecules in the extracellular matrix, influencing cell signaling, adhesion, and migration . The compound’s acetamido group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Acetamido-2,6-dideoxygalactose is unique due to its specific structural features, such as the absence of a hydroxyl group at the C-6 position and the presence of an acetamido group at the C-2 position. These features confer distinct chemical properties, making it resistant to acid hydrolysis and enabling specific interactions with biological molecules.

Actividad Biológica

2-Acetamido-2,6-dideoxygalactose, also known as N-acetyl fucosamine (FucNAc), is a monosaccharide that plays a significant role in various biological processes, particularly in the context of bacterial polysaccharides and glycoproteins. This compound is a crucial component of the lipopolysaccharides (LPS) found in the outer membrane of certain bacteria, including Pseudomonas aeruginosa. Its structural characteristics and biological implications have garnered attention in recent research.

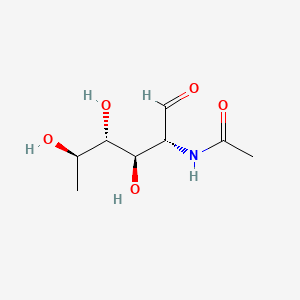

Structural Characteristics

The structure of this compound consists of a six-membered ring with an acetamido group at the C2 position and hydroxyl groups at other positions, which contribute to its solubility and reactivity. It is often involved in forming complex oligosaccharides, which are essential for microbial virulence and host-pathogen interactions.

Biological Functions

- Role in Bacterial Pathogenicity :

- Immunogenic Properties :

- Cellular Interactions :

Study 1: Immunological Response to FucNAc

A study examining the immune response triggered by Pseudomonas aeruginosa highlighted that strains expressing high levels of FucNAc exhibited increased resistance to phagocytosis by immune cells. This resistance was linked to the structural configuration of the O-antigen, which included FucNAc as a terminal sugar .

Study 2: Biosynthesis Pathways

Research into the biosynthesis of this compound revealed distinct pathways compared to other hexoses. This study identified key enzymes involved in its synthesis and suggested potential targets for antimicrobial therapies aimed at disrupting LPS formation in pathogenic bacteria .

Data Tables

| Aspect | Details |

|---|---|

| Chemical Formula | C8H15NO5 |

| Molecular Weight | 189.21 g/mol |

| Role in Bacteria | Component of LPS; involved in immune evasion |

| Biosynthetic Pathway | Distinct from other 6-deoxyhexoses |

Propiedades

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRYIXLKTDHMMY-YDKYIBAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956670 | |

| Record name | 2,6-Dideoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35233-39-7 | |

| Record name | N-Acetylfucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035233397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dideoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-FUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL3BS7497E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-acetamido-2,6-dideoxygalactose in bacterial lipopolysaccharides?

A: this compound, also known as N-acetyl fucosamine (FucNAc), is a key component of the O-specific polysaccharide chains in lipopolysaccharides (LPS) of certain bacteria like Proteus and Pseudomonas aeruginosa species [, , ]. These O-specific chains are immunogenic and contribute to the serological diversity of these bacteria. The specific arrangement of FucNAc along with other sugars within the O-antigen allows for the differentiation of bacterial strains based on their antigenic properties.

Q2: How does the structure of O-antigens containing this compound relate to their immunogenicity?

A: The research on Pseudomonas aeruginosa immunotype 2 (IT-2) demonstrates that the high molecular weight polysaccharide (PS) consisting of FucNAc and glucose is structurally identical to the O-specific side chain of the LPS []. Immunization with this PS elicited significant antibody responses in human subjects, highlighting the crucial role of FucNAc in the immunogenicity of these bacterial polysaccharides. The study also emphasizes that the specific arrangement of sugars, including FucNAc, within the O-antigen influences the immune response it elicits.

Q3: Can the presence of this compound in different bacterial species lead to cross-reactivity?

A: Yes, structural similarities in O-antigens, even across different species, can lead to cross-reactivity. For instance, Proteus penneri 63 and Proteus vulgaris O12, despite belonging to different serogroups, show cross-reactivity in their O-antisera []. This is attributed to the presence of shared structural elements in their O-specific polysaccharides, such as D-GlcNAc6PEtn and the disaccharide α-L-FucNAc-(1→3)-D-GlcNAc. This finding highlights the importance of detailed structural analysis in understanding the immunological relationships between different bacterial strains and species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.